Scaffold Chemotype Differentiation: Azetidine-1-Carboxamide vs. Pyrazole and Acyclic Amide CB1 Antagonists
N-(3-phenylpropyl)-3-(2,2,2-trifluoroethoxy)azetidine-1-carboxamide features a conformationally constrained, four-membered azetidine-1-carboxamide core that is structurally distinct from the pyrazole scaffold of rimonabant (Ki = 1.8 nM at CB1 [1]) and the acyclic amide scaffold of taranabant (Ki = 0.13 nM at CB1 [2]). The azetidine ring introduces significant ring strain (~25 kcal/mol), which restricts the spatial orientation of the carboxamide pharmacophore relative to the 3-substituent. The azetidine-1-carboxamide class has been demonstrated in patent disclosures to selectively bind the CB1 receptor with high affinity and to dose-dependently antagonize cannabinoid agonist effects in vivo [3]. This constrained geometry may enable unique interactions with the CB1 binding pocket that are inaccessible to the more flexible or differently oriented pharmacophores of established clinical candidates [3].
| Evidence Dimension | Core scaffold architecture and associated CB1 binding affinity |
|---|---|
| Target Compound Data | Azetidine-1-carboxamide core; class-level high CB1 affinity (specific Ki not publicly disclosed for this compound); conformational constraint from 4-membered ring |
| Comparator Or Baseline | Rimonabant: pyrazole core, Ki = 1.8 nM (human CB1) [1]. Taranabant: acyclic amide, Ki = 0.13 nM (human CB1) [2]. |
| Quantified Difference | Scaffold topology is categorically distinct; quantitative Ki comparison is not possible for the target compound due to absence of published data; CB1 affinity of the azetidine-1-carboxamide class is described as 'high' in the patent [3]. |
| Conditions | Scaffold comparison based on published chemical structures and patent disclosures; CB1 binding data for comparators from in vitro radioligand displacement assays. |
Why This Matters
For procurement decisions in CB1 antagonist screening programs, the azetidine-1-carboxamide scaffold offers a structurally differentiated starting point with patent-validated target engagement, distinct from both the pyrazole and acyclic amide chemotypes that dominate the clinical CB1 antagonist landscape.
- [1] GLPBIO. Rimonabant (SR141716) product information. Ki = 1.8 nM for CB1 receptor. View Source
- [2] Adooq Bioscience. Taranabant (MK-0364) – CB1 receptor inverse agonist datasheet. Ki = 0.13 nM for human CB1R. View Source
- [3] Vernalis Research Limited. AU2004234125A1 (WO 2004/096763). Lines 118–126: azetidine-1-carboxamides 'selectively bind to the CB1 receptor subtype with high affinity' and 'dose-dependently block the effects of an exogenously applied cannabinoid receptor agonist.' View Source
